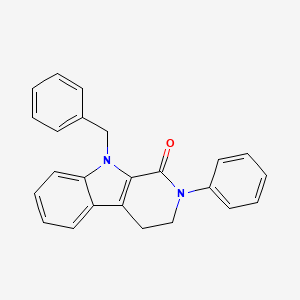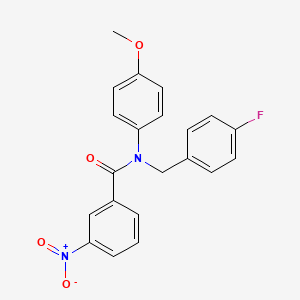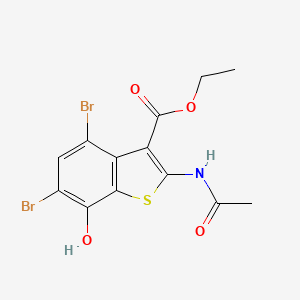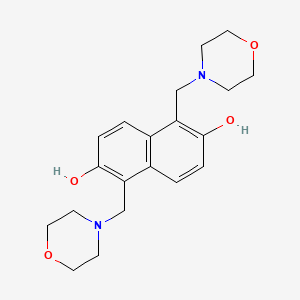![molecular formula C19H31NO3S B3441783 4-{[2,4,6-Tris(methylethyl)phenyl]sulfonyl}morpholine](/img/structure/B3441783.png)
4-{[2,4,6-Tris(methylethyl)phenyl]sulfonyl}morpholine
Overview
Description
4-{[2,4,6-Tris(methylethyl)phenyl]sulfonyl}morpholine is an organic compound that features a morpholine ring substituted with a sulfonyl group attached to a 2,4,6-tris(methylethyl)phenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[2,4,6-Tris(methylethyl)phenyl]sulfonyl}morpholine typically involves the reaction of 2,4,6-tris(methylethyl)benzenesulfonyl chloride with morpholine. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 4-{[2,4,6-Tris(methylethyl)phenyl]sulfonyl}morpholine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
4-{[2,4,6-Tris(methylethyl)phenyl]sulfonyl}morpholine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfone compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 4-{[2,4,6-Tris(methylethyl)phenyl]sulfonyl}morpholine involves its interaction with molecular targets through the sulfonyl group. This group can form strong hydrogen bonds and electrostatic interactions with various biological molecules, leading to inhibition or modulation of enzyme activity. The morpholine ring can also participate in binding interactions, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
2,4,6-Tris(dimethylaminomethyl)phenol: An aromatic compound with tertiary amine and phenolic hydroxyl functionalities.
2,4,6-Triisopropylbenzenesulfonyl chloride: A sulfonyl chloride derivative used in organic synthesis.
Uniqueness: 4-{[2,4,6-Tris(methylethyl)phenyl]sulfonyl}morpholine is unique due to the presence of both a sulfonyl group and a morpholine ring, which confer distinct chemical reactivity and binding properties. This combination makes it particularly useful in applications requiring strong and specific interactions with biological molecules.
Properties
IUPAC Name |
4-[2,4,6-tri(propan-2-yl)phenyl]sulfonylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO3S/c1-13(2)16-11-17(14(3)4)19(18(12-16)15(5)6)24(21,22)20-7-9-23-10-8-20/h11-15H,7-10H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOLNURNWQSPGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N2CCOCC2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-2-pyrimidinyl]benzenesulfonamide](/img/structure/B3441701.png)
![N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B3441708.png)
![2-{[4-oxo-3-(2-pyridinyl)-3,4-dihydro-2-quinazolinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3441718.png)
![2,2-diphenyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B3441719.png)

![2,2'-[(3,3'-dimethyl-4,4'-biphenyldiyl)bis(iminocarbonyl)]dibenzoic acid](/img/structure/B3441732.png)
![4-chloro-6-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)-1,3,5-triazin-2-amine](/img/structure/B3441745.png)

![3-{2-amino-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-1-yl}benzene-1-sulfonamide](/img/structure/B3441758.png)
![N-{3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B3441765.png)



![3-[(3-{[(4-methylphenyl)sulfonyl]amino}-2-quinoxalinyl)amino]benzoic acid](/img/structure/B3441813.png)
